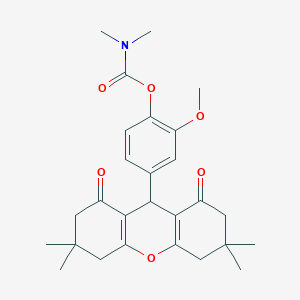![molecular formula C17H15BrN2O4S B3467872 (2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B3467872.png)
(2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid
Übersicht
Beschreibung
(2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid, commonly known as Bz-423, is a small molecule drug that has been studied for its potential therapeutic benefits in various medical conditions. Bz-423 is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, among other potential therapeutic effects.
Wirkmechanismus
The mechanism of action of Bz-423 involves the activation of the mitochondrial permeability transition pore (mPTP), which leads to the release of cytochrome c and the induction of apoptosis. Bz-423 has also been shown to inhibit the production of reactive oxygen species (ROS) and to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Bz-423 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Bz-423 has also been shown to have anti-viral properties and to inhibit the replication of viruses such as HIV and hepatitis C. Additionally, Bz-423 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Bz-423 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. Additionally, Bz-423 has been extensively studied, and various modifications have been made to improve its yield and purity. However, Bz-423 also has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized, making it difficult to maintain stable concentrations in vivo. Additionally, Bz-423 has not yet been approved for clinical use, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of Bz-423. One potential direction is the development of Bz-423 derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of Bz-423 and its potential therapeutic benefits in various medical conditions. Bz-423 has shown promising results in preclinical studies, and clinical trials are needed to evaluate its safety and efficacy in humans. Finally, the use of Bz-423 as a tool for studying intracellular signaling pathways and cellular processes such as apoptosis and inflammation should be further explored.
Wissenschaftliche Forschungsanwendungen
Bz-423 has been studied extensively for its potential therapeutic benefits in various medical conditions. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Bz-423 has also been studied for its anti-cancer properties and has shown promising results in preclinical studies. Additionally, Bz-423 has been shown to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
2-[2-[2-(4-bromophenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S/c18-12-5-7-13(8-6-12)25(23,24)10-9-16-19-14-3-1-2-4-15(14)20(16)11-17(21)22/h1-8H,9-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDFRQLWCLSYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)CCS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3467802.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3467818.png)
![1-(1,3-benzodioxol-5-yl)-5-[(1,3-benzodioxol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B3467825.png)

![[9-(3-ethoxy-4-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B3467833.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3467839.png)
![N-(3-acetylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3467846.png)
![1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-4-piperidinecarboxamide](/img/structure/B3467857.png)
![(2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B3467859.png)
![methyl (2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B3467874.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-(4-morpholinylcarbonothioyl)-1H-indole](/img/structure/B3467876.png)
![1-[2-(4-fluorophenoxy)ethyl]-3-(4-morpholinylcarbonothioyl)-1H-indole](/img/structure/B3467884.png)
